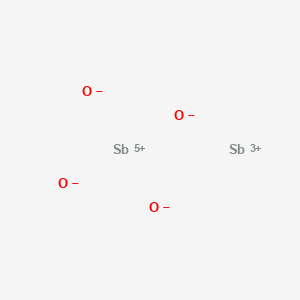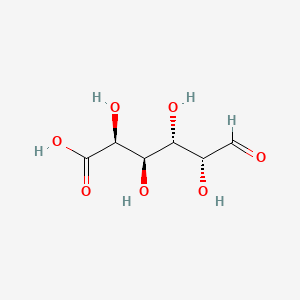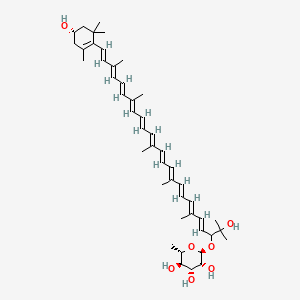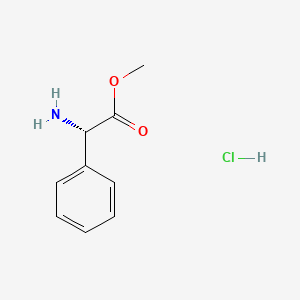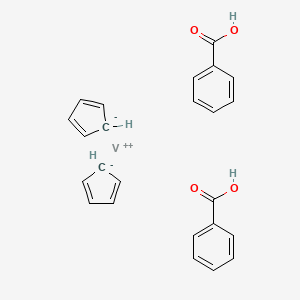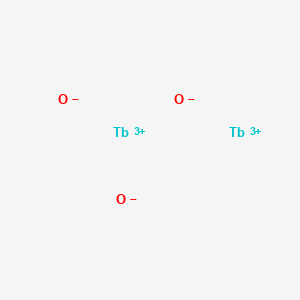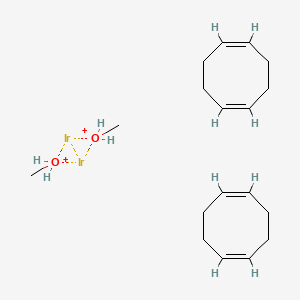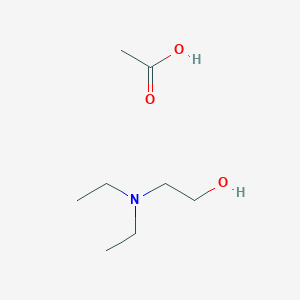
CHROMIUM CARBIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Chromium carbides are synthesized through several methods, including mechanical-thermal synthesis, where metallic chromium and carbon (graphite) are milled and heat-treated, producing Cr3C2 and Cr7C3 carbides (Cintho, Favilla, & Capocchi, 2007). Other methods involve low-temperature salt flux synthesis to access multiple chromium carbide phases including Cr3C2, Cr7C3, Cr23C6, Cr2C, and CrC, showcasing the diversity of crystal structures achievable (Schmuecker, Clouser, Kraus, & Leonard, 2017).
Molecular Structure Analysis
The molecular structure of chromium carbide varies with its synthesis method and the specific phase of the carbide. The existence of multiple crystalline forms, such as hexagonal Cr2C and rocksalt CrC, demonstrates the complex nature of chromium carbide's molecular structure. Advanced synthesis techniques allow for the exploration of these rare phases and their potential applications in catalysis and other fields.
Chemical Reactions and Properties
Chromium carbides participate in various chemical reactions, especially during their synthesis, where the carbon content and synthesis conditions determine the specific carbide phase formed. These carbides exhibit remarkable chemical stability and resistance to corrosion, which is crucial for their application in aggressive environments.
Physical Properties Analysis
The physical properties of chromium carbide, such as hardness, density, and melting point, are influenced by the specific carbide phase and the synthesis method. For example, Cr3C2 powders synthesized via microwave heating exhibit good dispersion and spherical particle morphology, indicative of their potential for uniform coating applications (Zhao, Chen, Wang, & Zheng, 2015).
Applications De Recherche Scientifique
Enhanced Mechanical Properties
Chromium carbide, particularly when combined with carbon nanotubes (CNTs), has shown remarkable mechanical properties. The incorporation of CNTs in chromium carbide coatings via plasma spraying significantly enhances both hardness and wear resistance. The reinforcement with CNTs increases the hardness of the coating by 40% and reduces the wear rate by almost 45-50%. This improvement is attributed to the deformation resistance offered by CNTs under indentation, making chromium carbide–CNT nanocomposites highly suitable for tribological applications in high-temperature environments requiring high wear resistance and hardness (Singh et al., 2009).
Nanorod-like Structures and Thermal Annealing
Chromium carbide's potential in forming nanorod-like structures through the thermal annealing of Cr films has been explored, considering its superior electrical and magnetic properties. This process contributes to the development of one-dimensional nanostructures, which are particularly attractive due to their unique optical, magnetic, and electronic properties. The thermal annealing of Cr films presents a novel and simple synthetic route for creating one-dimensional nanostructures without the need for complex apparatus or techniques, offering promising potential for future applications (Hyoun-woo Kim et al., 2006).
Preparation of Hepta Chromium Carbide
Hepta chromium carbide (Cr7C3) has versatile industrial applications, including wear-resistant coatings and catalysts. The carbothermic reduction of Cr2O3 is an optimized process for producing hepta chromium carbide, involving the blending of the oxide and petroleum coke, compaction of the blend, and heating under dynamic vacuum. This method has been extensively studied, and the resulting carbide's phase identification, content analysis, and surface morphology have been thoroughly characterized, demonstrating its industrial relevance and versatility (Rajagopalan et al., 2000).
Electrochemical Applications
The synthesis of various chromium carbide phases, including rare phases like rocksalt CrC and hexagonal Cr2C, through a low-temperature salt flux method, has been studied. These carbides exhibit promising electrocatalytic activity for the hydrogen evolution reaction (HER), an essential process in renewable energy technologies. The easy synthesis and separation of these unique phases mark a significant advancement in the development of renewable energy catalysts and their potential applications in energy conversion and storage (Schmuecker et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
12105-81-6 |
|---|---|
Nom du produit |
CHROMIUM CARBIDE |
Formule moléculaire |
Cr3C2 |
Poids moléculaire |
180.01 |
Synonymes |
Einecs 235-160-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



